3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one
Description
3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one is a benzopyranone derivative characterized by a fused bicyclic structure comprising a benzene ring and a six-membered oxygen-containing heterocycle. The critical structural feature of this compound is the aminomethyl (-CH2NH2) substituent at position 3 of the dihydrobenzopyranone scaffold.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(aminomethyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H11NO2/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-4,8H,5-6,11H2 |
InChI Key |
BNSDPGURUNRUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a benzopyran derivative is reacted with formaldehyde and a primary or secondary amine . The reaction typically requires acidic conditions and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and substituent effects of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one with analogous compounds:
Key Observations:
- The aminomethyl group in the target compound introduces a primary amine, which increases polarity compared to alkyl or aryl substituents (e.g., phenyl or tridecyl groups). This may improve aqueous solubility and bioavailability.
Stability and Reactivity
- The aminomethyl group’s primary amine may confer pH-dependent ionization, affecting stability in acidic or basic environments.
- In contrast, alkyl or aryl substituents (e.g., 3-butyl in ) are chemically inert, enhancing stability under harsh conditions .
Biological Activity
3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound belonging to the benzopyran class, which is recognized for its diverse biological activities. This compound features a unique structure that includes an aminomethyl group, making it a subject of interest in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
The molecular formula of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one is with a molecular weight of approximately 175.20 g/mol. The compound's structure allows for various chemical modifications, which can influence its biological activity.
Antimicrobial Properties
Research indicates that 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of intrinsic apoptotic pathways and modulation of key signaling molecules involved in cell survival and proliferation.
The biological effects of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one are attributed to its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity or receptor binding. Moreover, the compound may act as an inhibitor or modulator of various enzymes involved in cancer progression and microbial resistance.
Case Study 1: Antimicrobial Evaluation
In a study published by the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one against several pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity in Cell Lines
Another study focused on the anticancer properties of this compound using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The findings revealed that treatment with varying concentrations (10 µM to 50 µM) significantly reduced cell viability after 48 hours, with IC50 values calculated at approximately 25 µM for MCF-7 cells .
Comparative Analysis
To better understand the unique properties of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one, it is useful to compare it with similar compounds within the benzopyran class:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one | Moderate | Significant | Apoptosis induction and membrane disruption |
| 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one | Low | Moderate | Enzyme inhibition |
| Benzylidene derivatives | High | Low | Reactive oxygen species generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
